1-[3-(2-fluorophenoxy)propyl]piperidine
Description
Properties
IUPAC Name |
1-[3-(2-fluorophenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-13-7-2-3-8-14(13)17-12-6-11-16-9-4-1-5-10-16/h2-3,7-8H,1,4-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODOMTDMZBPPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- This may alter receptor-binding kinetics .
- Electronic Effects : Electron-withdrawing groups (e.g., 4-Cl in compound 93) enhance H3R antagonistic activity by stabilizing ligand-receptor interactions. The 2-fluoro group, though electron-withdrawing, may exhibit weaker binding due to suboptimal spatial orientation .
Pharmacological Activity
Antihypertensive Effects
- Compound 93 (4-chlorophenoxy analog): Demonstrated potent antihypertensive activity in spontaneously hypertensive rats (SHR), reducing blood pressure by 17% and 11% at 10 mg/kg and 3 mg/kg doses, respectively. This efficacy surpasses that of nifedipine, a reference calcium channel blocker .
- Target Compound: No direct data available. However, 2-fluoro substitution may reduce activity compared to 4-Cl/4-F analogs due to steric interference with calcium channel binding pockets.
Histamine H3 Receptor Antagonism
Anticancer Activity
- Piperidine Derivatives with Nitro/Fluoro Substitutions : Compound 3a (nitro/fluoro-substituted aryl carboxamide) inhibited leukemia cell proliferation (K562 and Reh) at low concentrations. The 2-fluoro group in the target compound may confer similar antiproliferative effects but requires validation .
Pharmacokinetic and Metabolic Profiles
- 1-[3-(4-tert-Butylphenoxy)propyl]piperidine (DL76): Exhibited a volume of distribution (Vd) of 3.1 L/kg and clearance (Cl) of 1.3 L/h/kg in rats, indicating moderate tissue penetration and elimination. The tert-butyl group enhances metabolic stability compared to smaller substituents .
Q & A
Basic Research Questions
Q. What are the key structural features of 1-[3-(2-fluorophenoxy)propyl]piperidine that influence its chemical reactivity and biological activity?
- Methodological Answer : The compound’s reactivity is governed by its piperidine ring (a six-membered amine ring) and the 2-fluorophenoxy-propyl substituent. The fluorine atom on the aromatic ring acts as an electron-withdrawing group, polarizing the phenoxy moiety and enhancing electrophilic substitution reactivity. The propyl linker provides flexibility, influencing conformational stability during receptor binding. Analytical techniques like NMR and X-ray crystallography are critical for confirming stereochemistry and substituent orientation .
Q. What synthetic routes are commonly employed to prepare 1-[3-(2-fluorophenoxy)propyl]piperidine?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Alkylation of piperidine with 3-(2-fluorophenoxy)propyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile).
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Step 3 : Salt formation (e.g., hydrochloride) for improved stability, monitored by HPLC (>95% purity) .
- Key Challenge : Avoiding racemization during alkylation; chiral HPLC or polarimetry ensures enantiomeric purity .
Q. Which analytical methods are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and confirms substitution patterns.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 268.1445 for C₁₄H₁₉FNO⁺).
- X-ray Diffraction : Resolves crystal packing and steric effects of the fluorophenoxy group .
Advanced Research Questions
Q. How do electronic effects of the 2-fluorophenoxy group modulate binding affinity in histamine H₃ receptor studies?
- Methodological Answer : The fluorine atom’s electronegativity increases the phenoxy group’s electron-deficient character, enhancing π-π stacking with aromatic residues (e.g., Phe³⁹⁰ in H₃R). Competitive binding assays (e.g., radioligand displacement using [³H]-Pitolisant) quantify affinity (reported IC₅₀ values < 10 nM). Molecular dynamics simulations further map interactions, revealing steric compatibility with hydrophobic receptor pockets .
Q. What strategies address contradictions in reported bioactivity data across different in vitro models?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, buffer pH). To resolve:
- Standardization : Use identical cell lines (e.g., HEK293T expressing H₃R) and assay buffers (pH 7.4).
- Control Compounds : Include Pitolisant (a structural analog with 4-chlorophenyl substitution) as a positive control.
- Meta-Analysis : Pool data from ≥3 independent studies, applying statistical tools (e.g., ANOVA with post-hoc correction) .
Q. How can stereochemical integrity be maintained during large-scale synthesis of chiral derivatives?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric alkylation to control piperidine ring configuration.
- In Situ Monitoring : Chiral HPLC tracks enantiomeric excess (target: >99% ee).
- Crystallization-Induced Asymmetric Transformation : Recrystallization from ethanol/water mixtures enriches desired enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
